molecular formula C27H29ClINO10 B12776042 Iododoxorubicin hydrochloride CAS No. 83943-83-3

Iododoxorubicin hydrochloride

Cat. No.: B12776042
CAS No.: 83943-83-3
M. Wt: 689.9 g/mol
InChI Key: RIXHOXYAFWQBGU-RUELKSSGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iododoxorubicin hydrochloride involves the iodination of doxorubicin. The process typically includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the doxorubicin molecule .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other anthracyclines. These methods often involve large-scale chemical synthesis followed by purification processes such as crystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Iododoxorubicin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, which can have different biological activities compared to the parent compound .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the effects of halogenation on anthracyclines.

    Biology: It is used in research to understand the mechanisms of drug resistance in cancer cells.

    Medicine: Despite its failure in clinical trials, it continues to be studied for its potential use in combination therapies to reduce cardiotoxicity.

    Industry: It is used in the development of new drug formulations and delivery systems

Mechanism of Action

Iododoxorubicin hydrochloride exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, it generates reactive oxygen species that contribute to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iododoxorubicin hydrochloride is unique due to its significantly reduced cardiotoxicity compared to other anthracyclines. This makes it a valuable compound for research aimed at developing safer cancer therapies .

Properties

CAS No.

83943-83-3

Molecular Formula

C27H29ClINO10

Molecular Weight

689.9 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H28INO10.ClH/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

RIXHOXYAFWQBGU-RUELKSSGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl

Origin of Product

United States

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